molecular formula C15H20N2O B4836648 N-cyclopropyl-4-(1-piperidinyl)benzamide

N-cyclopropyl-4-(1-piperidinyl)benzamide

Cat. No.: B4836648
M. Wt: 244.33 g/mol
InChI Key: MLIHWDBWSFRESQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a piperidinyl substituent at the para position of the benzene ring. This scaffold is frequently explored in medicinal chemistry due to its versatility in modulating kinase inhibition, protein-protein interactions, and cellular signaling pathways. The cyclopropyl group enhances metabolic stability, while the piperidinyl moiety contributes to basicity and hydrogen-bonding interactions with target proteins.

Properties

IUPAC Name

N-cyclopropyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(16-13-6-7-13)12-4-8-14(9-5-12)17-10-2-1-3-11-17/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIHWDBWSFRESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following structurally related benzamide derivatives exhibit variations in substituents and core heterocycles, leading to divergent biological activities:

Imidazopyrazine Derivatives

  • Mps-BAY2a: N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide () Key Features: Incorporates an imidazopyrazine core with a quinoline substituent. Impact: The quinoline group enhances hydrophobic interactions with kinase binding pockets, contributing to its two-fold higher selectivity for Mps1 over Aurora B compared to Reversine. Its restricted kinase inhibition profile (tested against 220 kinases) underscores the importance of the imidazopyrazine-quinoline hybrid in selectivity .
  • Thiophene Analog: N-cyclopropyl-4-{8-[(thiophen-2-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide () Key Features: Substitutes quinoline with a thiophen-2-ylmethyl group.

Piperazine Sulfonamide Derivatives

  • Osteoclast Inhibitor : N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide ()
    • Key Features : Replaces piperidinyl with a piperazine sulfonamide group and adds a trifluoromethylphenyl sulfonyl moiety.
    • Impact : The sulfonamide group introduces hydrogen-bond acceptor capacity, critical for inhibiting RANKL-mediated osteoclast differentiation. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .

Stereochemically Complex Derivatives

  • Trifluoro-hydroxypropyl Analog: N-[trans-4-(3-amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxy-2-propanyl]benzamide () Key Features: Contains a trans-cyclohexyl group and a chiral trifluoro-hydroxypropyl substituent. Impact: The stereochemistry (one defined chiral center) and bulky cyclohexyl group likely influence binding to proteins with deep hydrophobic pockets. The trifluoro-hydroxypropyl group may engage in halogen bonding or dipole interactions .

Simpler Benzamide Derivatives

  • Methylsulfinyl Analog: N-cyclopropyl-4-(methylsulfinyl)benzamide () Key Features: Substitutes piperidinyl with a methylsulfinyl group.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to fluorine’s electronegativity and resistance to oxidative metabolism.
  • Solubility: Hydrochloride salts () and sulfinyl groups () improve solubility, whereas bulky hydrophobic groups (e.g., quinoline in ) may reduce it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-4-(1-piperidinyl)benzamide
Reactant of Route 2
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N-cyclopropyl-4-(1-piperidinyl)benzamide

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